molecular formula C18H20N4O3 B2651044 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034532-75-5

5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2651044
CAS No.: 2034532-75-5
M. Wt: 340.383
InChI Key: BKRKWKXYXBYQBY-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound known for its unique chemical structure The isoxazole ring, combined with a pyrrolo[2,3-c]pyridin structure, makes it an interesting subject for both synthetic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally starts with the preparation of the pyrrolo[2,3-c]pyridine core. This can be achieved through a series of cyclization reactions, often starting from substituted pyridines and utilizing cyclopropyl ketones.

The final steps involve introducing the isoxazole ring, which can be synthesized through a [3+2] cycloaddition reaction. This involves reacting nitrile oxides with alkynes or alkenes under controlled conditions. Key reagents might include hydroxylamine derivatives and base catalysts for the nitrile oxide formation.

Industrial Production Methods: In industrial settings, the production of this compound would likely involve a continuous flow process to optimize reaction yields and ensure consistent quality. Key considerations would include temperature control, pressure conditions, and efficient recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and pyrrolo moieties.

  • Reduction: : Reduction reactions can target the keto group in the pyrrolo ring.

  • Substitution: : Nucleophilic substitution can occur at the isoxazole ring.

Common Reagents and Conditions

  • Oxidation: : Agents like m-chloroperbenzoic acid (mCPBA) or oxygen in the presence of a catalyst.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

  • Oxidation: : Oxidized forms of the ethyl side chain or hydroxylated pyrrolo derivatives.

  • Reduction: : Reduced forms of the pyrrolo ring keto group.

  • Substitution: : Substituted isoxazole derivatives.

Scientific Research Applications

The compound has diverse scientific research applications, prominently in the following fields:

  • Biology: : Studied for its interaction with biological macromolecules, providing insights into enzyme inhibition mechanisms.

  • Medicine: : Potential pharmaceutical applications, including acting as a scaffold for developing new drugs.

  • Industry: : Used in the synthesis of complex organic compounds, potentially serving as an intermediate in industrial chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, primarily enzymes or receptors. The isoxazole ring can mimic certain biological substrates, enabling the compound to inhibit or modulate enzyme activity. Its pyrrolo[2,3-c]pyridin core may interact with nucleic acid structures or protein binding sites, impacting biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

  • 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-d]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide: : Shares similar core structure but differs in the pyrrolo substitution pattern.

  • 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-e]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide: : Similar functional groups but distinct electronic properties.

Uniqueness

The uniqueness of 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide lies in its combined isoxazole-pyrrolo structure, offering a versatile platform for various chemical modifications, making it particularly valuable in drug discovery and development.

There you have it: an in-depth dive into the fascinating world of this compound!

Properties

IUPAC Name

5-cyclopropyl-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-21-8-5-13-6-9-22(18(24)16(13)21)10-7-19-17(23)14-11-15(25-20-14)12-3-4-12/h5-6,8-9,11-12H,2-4,7,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRKWKXYXBYQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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